![molecular formula C14H18ClNS B2952127 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride CAS No. 2503208-71-5](/img/structure/B2952127.png)
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride, also known as MTM, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that has been used in scientific research for its potential therapeutic effects on various neurological and psychiatric disorders.
作用機序
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride acts as a central nervous system (CNS) stimulant by increasing the release of neurotransmitters from presynaptic neurons and blocking their reuptake. It also activates the release of hormones such as cortisol and adrenaline, which are involved in the body's stress response. The exact mechanism of action of 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has been found to increase heart rate, blood pressure, and body temperature in animal studies. It also increases the levels of glucose and lactate in the blood, indicating an increase in metabolic activity. 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has been shown to have both acute and chronic effects on the brain, including changes in gene expression and synaptic plasticity.
実験室実験の利点と制限
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has several advantages for use in scientific research, including its well-established synthesis method, its ability to cross the blood-brain barrier, and its potential therapeutic effects on various neurological and psychiatric disorders. However, there are also limitations to its use, including its potential for abuse and addiction, its potential side effects, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride, including further studies on its potential therapeutic effects on various neurological and psychiatric disorders, the development of new analogs with improved pharmacological properties, and the exploration of its potential as a tool for studying the brain and its functions. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride and its potential long-term effects on the brain and body.
Conclusion:
In conclusion, 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride is a psychoactive drug that has been used in scientific research for its potential therapeutic effects on various neurological and psychiatric disorders. Its synthesis method has been well-established, and its mechanism of action involves the modulation of various signaling pathways in the brain. 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has several advantages for use in scientific research, but there are also limitations to its use. Future research directions include further studies on its potential therapeutic effects, the development of new analogs, and the exploration of its potential as a tool for studying the brain and its functions.
合成法
The synthesis of 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride involves the reaction of 3-methylthiophen-2-ylmethylamine with 3-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted into its hydrochloride salt form. This synthesis method has been well-established in the literature and has been used to produce 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride for scientific research purposes.
科学的研究の応用
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has been studied for its potential therapeutic effects on various neurological and psychiatric disorders such as attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, attention, and reward. 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has also been found to enhance cognitive function and improve memory in animal studies.
特性
IUPAC Name |
1-(3-methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS.ClH/c1-11-4-3-5-13(8-11)9-15-10-14-12(2)6-7-16-14;/h3-8,15H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALBOJKERYIBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=C(C=CS2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2952046.png)
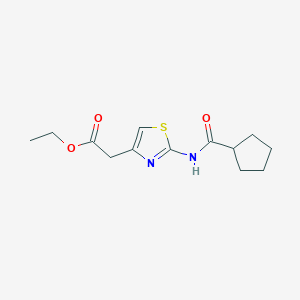
![N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2952048.png)
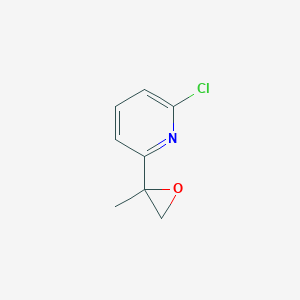
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2952051.png)

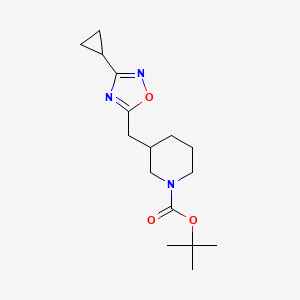
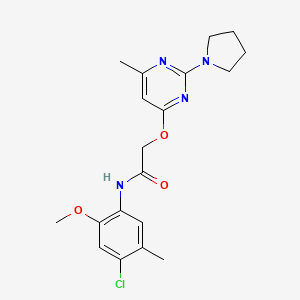

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2952059.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2952061.png)
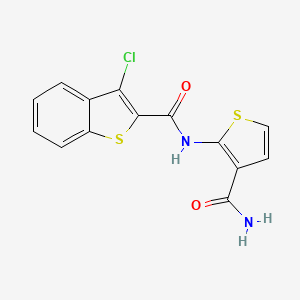
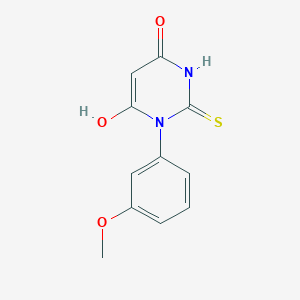
![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2952067.png)